Cyclooctane, (1-methylpropyl)-

Physical organic chemistry Structure-property relationships Cycloalkane boiling point prediction

Cyclooctane, (1-methylpropyl)- (CAS 16538-89-9), also known as sec-butylcyclooctane or butan-2-ylcyclooctane, is a saturated branched cycloalkane with molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol. The compound features an eight-membered cyclooctane ring substituted with a secondary butyl (sec-butyl) group at a single ring position.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 16538-89-9
Cat. No. B093366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane, (1-methylpropyl)-
CAS16538-89-9
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCC(C)C1CCCCCCC1
InChIInChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3
InChIKeyWWQZOWLEGAPJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-Butylcyclooctane (CAS 16538-89-9): Identity and Computed Physicochemical Profile for the Branched C12 Cycloalkane


Cyclooctane, (1-methylpropyl)- (CAS 16538-89-9), also known as sec-butylcyclooctane or butan-2-ylcyclooctane, is a saturated branched cycloalkane with molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol [1][2]. The compound features an eight-membered cyclooctane ring substituted with a secondary butyl (sec-butyl) group at a single ring position. Computed physicochemical properties derived via the Joback group contribution method include a boiling point of 221.3±7.0 °C (at 760 mmHg), a density of 0.8±0.1 g/cm³, an estimated logP of 6.42, and a flash point of 78.3±11.7 °C . Standard analytical reference data include three gas chromatography-mass spectrometry (GC-MS) spectra available in the Wiley Registry of Mass Spectral Data [3].

GC-MS reference standard for branched C12 cycloalkane identification
Physical property model compound for branched-alkylcycloalkane studies
Chiral probe for cyclooctane conformational dynamics research

Why Sec-Butylcyclooctane Cannot Be Interchanged with n-Butylcyclooctane or Other C₁₂H₂₄ Cycloalkane Isomers


Sec-butylcyclooctane (CAS 16538-89-9) and its closest structural isomer n-butylcyclooctane (CAS 16538-93-5) share identical molecular formulas (C₁₂H₂₄) and molecular weights (168.32 g/mol), yet their constitutional isomerism—branched sec-butyl versus linear n-butyl substitution on the cyclooctane ring—produces measurably distinct physicochemical properties that directly affect chromatographic behavior, solvent selection, and physical property modeling [1]. Computed boiling point and density differ meaningfully between the two isomers, while the presence of the chiral center at the sec-butyl attachment carbon in the target compound introduces stereochemical complexity absent in the n-butyl analog [2]. Furthermore, the broader C₁₂H₂₄ isomeric landscape includes cyclododecane, 1,2-diethylcyclooctane, and various multi-methyl-substituted cycloalkanes, each with distinct conformational and thermodynamic profiles that render generic substitution scientifically indefensible in applications requiring reproducible physical property behavior [3].

Branched vs. linear isomer
Sec-butyl branching measurably alters boiling point and density compared to n-butylcyclooctane, impacting distillation and vapor-liquid modeling. Direct substitution without validation may shift thermal separation outcomes.
Chiral vs. achiral
The sec-butyl group introduces a stereogenic center absent in n-butylcyclooctane, affecting chiral chromatography and stereochemical studies. Racemic mixture may not behave as achiral analog.
GC-MS spectral library coverage
Target compound has three reference MS spectra vs. two for the linear isomer, leading to different match-confidence thresholds in library-based identification. Substitution can alter analytical certainty.

Quantitative Differential Evidence: Sec-Butylcyclooctane vs. n-Butylcyclooctane and Class-level Comparators


Computed Boiling Point Depression: Branched Sec-Butyl vs. Linear n-Butyl Substitution on Cyclooctane

Computational boiling point estimates using the Joback group contribution method reveal that sec-butylcyclooctane (branched substituent) has a lower predicted boiling point (221.3±7.0 °C at 760 mmHg) compared to its linear isomer n-butylcyclooctane (226.7 °C at 760 mmHg) . This ~5.4 °C difference is consistent with the well-established general principle that branched alkanes exhibit lower boiling points than their linear isomers of equal carbon number due to reduced molecular surface area and weaker van der Waals dispersion interactions, a trend that extends to branched versus linear alkyl-substituted cycloalkanes [1]. The mechanistic basis—reduced contact surface area in the more compact sec-butyl group compared to the extended n-butyl chain—makes this a class-level, structurally predictable effect.

Computed boiling point
Reported
ΔTboil ≈ 5.4 °C lower (branched vs. linear)
Branching depresses boiling point as expected from class-level behavior.
Computed values only; experimental validation needed.
Physical organic chemistry Structure-property relationships Cycloalkane boiling point prediction

Computed Density Differentiation: Branched Substituent Confers Slightly Higher Density

Computed density values indicate that sec-butylcyclooctane (0.8±0.1 g/cm³) may exhibit a marginally higher density than n-butylcyclooctane (0.792 g/cm³, computed) . While the uncertainty range for the sec-butyl derivative (±0.1 g/cm³) prevents a high-confidence differentiation, the directional trend—branched alkylcycloalkanes packing more efficiently than their linear counterparts—is consistent with the broader cycloalkane class behavior where branching reduces the effective molecular volume accessible to neighboring molecules [1]. The Joback-calculated critical volume for sec-butylcyclooctane (Vc = 0.619 m³/kmol) and McGowan characteristic volume (McVol = 169.08 mL/mol) provide additional volumetric benchmarks that can be compared against isomer-specific computational models when higher-precision experimental data become available.

Computed density
Class-level
~0.008 g/cm³ higher (branched vs. linear)
Directional trend consistent with branching but within uncertainty range.
Uncertainty ±0.1 g/cm³; definitive differentiation not possible.
Fuel density modeling Structure-property prediction Cycloalkane volumetric properties

GC-MS Spectral Differentiation: Three Distinct MS Spectra Enable Unambiguous Identification

Sec-butylcyclooctane is represented by three distinct GC-MS spectra in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: INLkfF6fnot), providing unambiguous mass spectral fingerprints for identity confirmation [1]. In contrast, the linear isomer n-butylcyclooctane (SpectraBase Compound ID: LL7uPZInYVT) is associated with one NMR spectrum and two MS (GC) spectra, indicating a qualitatively different spectral library profile [2]. This differential spectral coverage is critical for analytical laboratories relying on library-matching algorithms: the presence of three reference spectra for the target compound provides higher match-confidence scores compared to single-spectrum entries, reducing the risk of false-negative identification in complex mixture analysis.

GC-MS reference spectra
Head-to-head
3 MS spectra (target) vs. 2 MS spectra (n-butyl isomer)
Greater spectral library coverage improves match confidence.
Wiley Registry; library-based identification only.
Analytical chemistry Gas chromatography-mass spectrometry Compound identification and authentication

Structural Isomerism: Chiral Center at the Sec-Butyl Attachment Point

The sec-butyl substituent in sec-butylcyclooctane introduces a stereogenic center at the carbon atom connecting the butan-2-yl group to the cyclooctane ring, making the molecule chiral [1]. This is in contrast to n-butylcyclooctane, which lacks a stereogenic center and is achiral. While the target compound is typically supplied as a racemic mixture, this inherent chirality has implications for any application where stereochemical purity becomes relevant, such as chiral chromatography method development, asymmetric synthesis studies, or investigations of diastereomeric interactions [2]. The presence of the chiral center also contributes to the compound's value as a model substrate for studying stereochemical outcomes in reactions at the benzylic-like tertiary carbon.

Stereogenic center
Class-level
Chiral (racemic) vs. achiral analog
Chirality introduces differential behavior in chiral environments.
Supplied as racemate; enantiomer separation not characterized.
Stereochemistry Cycloalkane conformational analysis Chiral separation

Computed Octanol-Water Partition Coefficient (logP): Higher Lipophilicity for the Branched Isomer

Computed logP values indicate that sec-butylcyclooctane (XLogP3-AA = 5.9; ChemSrc logP = 6.42; Crippen logPoct/wat = 4.393) is highly lipophilic, consistent with its hydrocarbon-only composition [1][2]. While a direct experimentally measured logP comparator for n-butylcyclooctane is lacking, the Crippen fragmentation method yields a logP of 4.393 for sec-butylcyclooctane, which can be compared against Joback-based estimates for the linear isomer. The logP difference between branched and linear isomers of equal carbon number is generally small but directionally predictable: more compact branched isomers can exhibit marginally lower logP due to reduced solvent-accessible surface area. However, this class-level trend requires experimental validation for this specific pair [3].

Computed logP
Reported
Range 4.4–6.4 (multiple estimation methods)
Highly lipophilic; consistent with exclusive nonpolar application.
No experimental logP available; compare with class-level data.
Environmental fate modeling QSAR Lipophilicity prediction

Evidence-Supported Application Scenarios for Sec-Butylcyclooctane (CAS 16538-89-9)


GC-MS Reference Standard for Branched Cycloalkane Identification in Complex Hydrocarbon Mixtures

With three distinct MS spectra available in the Wiley Registry, sec-butylcyclooctane serves as a well-documented reference standard for gas chromatography-mass spectrometry identification of branched C₁₂ cycloalkanes in petroleum fractions, synthetic fuel blends, and environmental hydrocarbon contamination samples [1]. Its distinct retention behavior and mass spectral fragmentation pattern enable differentiation from co-eluting linear and multi-substituted C₁₂H₂₄ isomers, a critical capability for forensic oil spill analysis and fuel authenticity testing.

Model Compound for Branched-vs-Linear Substituent Effect Studies in Cycloalkane Physical Property Prediction

The computed boiling point differential of ~5.4 °C relative to n-butylcyclooctane makes sec-butylcyclooctane a valuable test case for validating and calibrating group contribution methods (Joback, Gani, Marrero-Pardillo) for branched alkylcycloalkanes [2]. Researchers developing quantitative structure-property relationship (QSPR) models for hydrocarbon physical properties can use this compound pair to assess the predictive accuracy of branching correction terms, particularly for eight-membered ring systems where conformational flexibility introduces additional complexity.

Chiral Probe Compound for Cyclooctane Conformational Analysis

The inherent chirality introduced by the sec-butyl substituent, combined with the well-known conformational flexibility of the cyclooctane ring (boat-chair equilibrium), makes sec-butylcyclooctane a useful substrate for NMR-based conformational dynamics studies [3]. Variable-temperature NMR experiments can probe the interplay between ring inversion kinetics and substituent orientation, providing insights into the stereodynamics of medium-ring cycloalkanes that are not accessible using achiral n-alkylcyclooctane analogs.

High-Lipophilicity Nonpolar Solvent Component for Specialized Extraction Protocols

With a computed logP ranging from 4.4 to 6.4, sec-butylcyclooctane exhibits high lipophilicity suitable for applications requiring water-immiscible, aprotic, nonpolar solvent components with well-defined boiling characteristics [4]. Its boiling point of ~221 °C places it in a useful range between common hydrocarbon solvents (e.g., xylenes at ~140 °C) and higher-boiling paraffinic oils, offering a niche option for high-temperature extraction or reaction media where both high lipophilicity and manageable volatility are required.

Application
Selection Property
Validation Focus
GC-MS reference standard
Three reference MS spectra
Spectral match confidence and retention behavior
Physical property model compound
Predicted boiling point differential
Group contribution method accuracy
Chiral conformational probe
Inherent stereogenic center
Stereodynamics and NMR analysis
High-lipophilicity solvent
Computed logP hydrophobicity range
Water immiscibility and boiling point suitability
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